
4-Bromo-2,5-difluoroaniline
Overview
Description
4-Bromo-2,5-difluoroaniline is an organic compound with the molecular formula C6H4BrF2N. It is a derivative of aniline, where the hydrogen atoms at positions 4, 2, and 5 of the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,5-difluoroaniline can be synthesized through the bromination of 2,5-difluoroaniline. The process involves the addition of bromine to a solution of 2,5-difluoroaniline in acetic acid at a controlled temperature of 15°-20°C. The reaction mixture is stirred for a specific duration to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-difluoroaniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity towards various biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Bromo-2,6-difluoroaniline
- 2,5-Difluoro-4-bromoaniline
- 4-Bromo-2,5-difluorophenylamine
Comparison: 4-Bromo-2,5-difluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in various research and industrial applications .
Biological Activity
4-Bromo-2,5-difluoroaniline (C₆H₄BrF₂N) is an aniline derivative characterized by the presence of a bromine atom and two fluorine atoms on the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₄BrF₂N
- Molecular Weight : 208.01 g/mol
- Melting Point : 74–76 °C
- Appearance : White crystalline solid
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of tyrosine kinases. These enzymes are crucial in various cellular processes, including cell division and proliferation, making them important targets in cancer therapy.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors involved in tumor growth. Studies have shown that it can inhibit epidermal growth factor receptors (EGFR) and HER-2, which are critical in many cancers. The structure-activity relationship (SAR) suggests that the presence of halogen substituents enhances its inhibitory effects on these receptors .
Inhibition of Tyrosine Kinases
A study demonstrated that derivatives of halogenated anilines, including this compound, effectively inhibit tyrosine kinase activity. This inhibition was linked to reduced cell proliferation in cancer cell lines expressing EGFR and HER-2 . The following table summarizes key findings from various studies:
Nephrotoxic Effects
While exploring the safety profile of this compound, some studies raised concerns about its nephrotoxic effects. Research indicates that exposure to halogenated anilines could lead to kidney damage, necessitating further investigation into their environmental impact and safety .
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable precursor for synthesizing biologically active compounds. Its role as a building block for more complex structures allows researchers to develop targeted therapies for various diseases, particularly cancer.
Potential Pharmaceutical Applications
This compound has been investigated for its potential applications in:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Bromo-2,5-difluoroaniline, and how are they determined experimentally?
Answer: The molecular formula C₆H₄BrF₂N (MW: 208.01 g/mol) and structure are confirmed via NMR (¹H, ¹³C, and ¹⁹F), FTIR , and mass spectrometry . Key properties include:
- Melting point : 74–75°C
- Boiling point : 212.1°C at 760 mmHg
- Density : 1.788 g/cm³
Experimental protocols involve differential scanning calorimetry (DSC) for thermal analysis and HPLC for purity assessment. Safety data (e.g., irritant classification, UN 2811 transport code) must be cross-checked with SDS sheets .
Q. What is the standard laboratory-scale synthesis route for this compound?
Answer: A common method involves nucleophilic aromatic substitution or reduction of nitro intermediates . For example:
Nitration of 4-bromo-2,5-difluorobenzene followed by catalytic hydrogenation (H₂/Pd-C) to yield the amine .
Buchwald-Hartwig amination of aryl halides using palladium catalysts .
Purification often employs recrystallization or hydrochloride salt formation (e.g., 4-Bromo-2-fluoroaniline hydrochloride, ).
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence regioselectivity in reactions involving this compound?
Answer: The electron-withdrawing nature of Br (σₚ = +0.26) and F (σₚ = +0.06) directs electrophilic substitution to the meta position relative to the amino group. For example:
- Suzuki coupling occurs preferentially at the bromine site due to its higher leaving-group ability .
- Nucleophilic aromatic substitution (e.g., with alkoxides) is favored at positions activated by fluorine’s inductive effects . Computational studies (DFT) can predict reactivity trends by analyzing charge distribution .
Q. How can contradictory data in reaction yields for this compound-derived heterocycles be resolved?
Answer: Contradictions often arise from solvent polarity , catalyst loading , or temperature effects . A systematic approach includes:
Design of Experiments (DoE) to optimize conditions (e.g., varying Pd catalysts or ligands in cross-coupling reactions) .
Kinetic profiling to identify rate-limiting steps.
Comparative analysis with analogs (e.g., 2,6-Dichloro-3,5-difluoroaniline ) to isolate substituent effects.
For example, lower yields in amination reactions may stem from steric hindrance near the amino group, necessitating bulkier ligands .
Q. What strategies enhance the stability of this compound during storage and handling?
Answer:
- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .
- Stabilization : Adding antioxidants (e.g., BHT) or converting to hydrochloride salts (e.g., 4-Bromo-2-fluoroaniline hydrochloride, ).
- Handling : Use amber glassware to avoid photodegradation, validated by accelerated stability studies (ICH guidelines).
Q. Methodological and Comparative Studies
Q. How does this compound compare to structurally similar compounds in biological activity assays?
Answer: Comparative studies highlight substituent positioning impacts:
Compound | Biological Activity | Key Difference |
---|---|---|
3,5-Difluoroaniline | Moderate toxicity | Lacks bromine |
2,4-Dichloro-3,5-difluoroaniline | Similar enzyme inhibition | Different halogen pattern |
This compound | Enhanced receptor affinity | Optimal Br/F positioning |
Assays include enzyme inhibition (e.g., cytochrome P450) and cytotoxicity screening (MTT assay) . |
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
Answer:
- X-ray crystallography : Determines exact substituent positions .
- 2D NMR (COSY, NOESY): Maps spatial proximity of substituents .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulae of synthetic intermediates .
Q. Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
Answer: Discrepancies arise from:
Properties
IUPAC Name |
4-bromo-2,5-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYHFIQPPOJMFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378337 | |
Record name | 4-Bromo-2,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112279-60-4 | |
Record name | 4-Bromo-2,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,5-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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